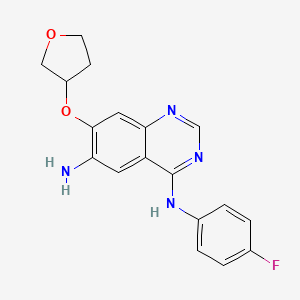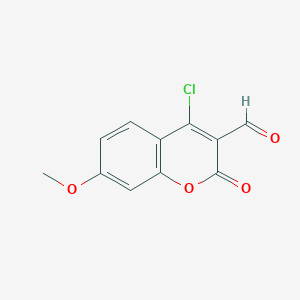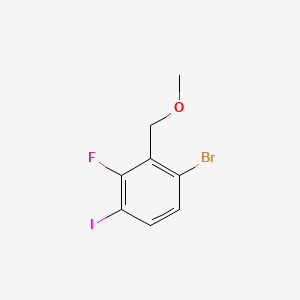
Lenalidomide-5'-CO-PEG2-propargyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lenalidomide-5’-CO-PEG2-propargyl is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the solubility and bioavailability of lenalidomide by attaching a polyethylene glycol (PEG) linker and a propargyl group. The PEG linker increases the hydrophilicity of the molecule, while the propargyl group allows for further functionalization and conjugation with other molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-5’-CO-PEG2-propargyl involves several steps:
Bromination: The initial step involves the bromination of glutarimide in the presence of acetic acid and bromine to produce 3-bromopiperidine-2,6-dione.
Condensation: The brominated product is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in dimethylformamide (DMF) and potassium carbonate (K2CO3) to yield the intermediate compound.
Hydrogenation: The intermediate is subjected to hydrogenation to reduce the nitro group to an amino group, forming lenalidomide.
PEGylation: Lenalidomide is then reacted with a PEG2 linker containing a carboxyl group to form Lenalidomide-5’-CO-PEG2.
Propargylation: Finally, the PEGylated lenalidomide is reacted with propargyl bromide to introduce the propargyl group, yielding Lenalidomide-5’-CO-PEG2-propargyl.
Industrial Production Methods
Industrial production of Lenalidomide-5’-CO-PEG2-propargyl follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Using techniques such as recrystallization, chromatography, and filtration to purify the final product.
Quality Control: Conducting rigorous quality control tests to ensure the compound meets industry standards for pharmaceutical use.
化学反应分析
Types of Reactions
Lenalidomide-5’-CO-PEG2-propargyl undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form an epoxide or other oxidized derivatives.
Reduction: The nitro group in the intermediate can be reduced to an amino group during synthesis.
Substitution: The propargyl group allows for nucleophilic substitution reactions, enabling further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for hydrogenation.
Substitution: Nucleophiles such as azides or thiols can react with the propargyl group under mild conditions.
Major Products
Oxidation: Epoxides or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
科学研究应用
Lenalidomide-5’-CO-PEG2-propargyl has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of protein-protein interactions and as a tool for labeling and tracking biomolecules.
Medicine: Investigated for its potential use in targeted drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: Utilized in the development of novel pharmaceuticals and bioconjugates.
作用机制
Lenalid
属性
分子式 |
C21H23N3O6 |
|---|---|
分子量 |
413.4 g/mol |
IUPAC 名称 |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-3-(2-prop-2-ynoxyethoxy)propanamide |
InChI |
InChI=1S/C21H23N3O6/c1-2-8-29-10-11-30-9-7-19(26)22-15-3-4-16-14(12-15)13-24(21(16)28)17-5-6-18(25)23-20(17)27/h1,3-4,12,17H,5-11,13H2,(H,22,26)(H,23,25,27) |
InChI 键 |
LIBAHLJEHRMOQW-UHFFFAOYSA-N |
规范 SMILES |
C#CCOCCOCCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B14769411.png)

![2-(3-Aza-bicyclo[3.1.0]hexan-3-yl)-4-methoxybenzaldehyde](/img/structure/B14769442.png)










